N-Desmethyl-N-cyclopentyl tadalafil
Overview
Description
“N-Desmethyl-N-cyclopentyl tadalafil” is a derivative of tadalafil . Tadalafil is a phosphodiesterase 5 (PDE5) inhibitor used for the treatment of erectile dysfunction and the signs and symptoms of benign prostatic hyperplasia .
Molecular Structure Analysis
The molecular formula of “this compound” is C26H25N3O4 . The molecular weight is 443.49 .Chemical Reactions Analysis
Both sildenafil N-demethylation and tadalafil demethylenation were catalyzed by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7 .Scientific Research Applications
Detection and Characterization in Health Supplements
N-Desmethyl-N-cyclopentyl tadalafil, a tadalafil analogue, has been detected in health supplements. Studies have focused on its isolation, characterization, and identification using various analytical techniques like high-pressure liquid chromatography (HPLC), high-resolution mass spectrometry (HRMS), electrospray ionization tandem mass spectrometry (ESI-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. These research efforts reveal its presence as an adulterant in dietary supplements, highlighting the importance of monitoring such compounds for public health and safety (Xu et al., 2016) (Lee et al., 2016).
Analytical Method Development
Research has been conducted on developing and validating analytical methods for determining tadalafil and its analogues, including this compound, in biological matrices. A study demonstrated the development of a gas chromatography/mass spectrometry (GC/MS) method for tadalafil determination in whole blood, which can be applied in toxicological laboratories for pharmacokinetic studies, therapeutic drug level monitoring, or forensic cases (Nikolaou et al., 2011).
Detection in Health Wine and Oral Liquid
A microwell lateral flow immunochromatographic assay (mwLFIA) method was developed to monitor the illegal addition of tadalafil and its analogues, including this compound, in health food. This assay demonstrated good specificity and sensitivity for detecting these compounds in health wine and oral liquid samples, contributing to the field of food safety (Tingting et al., 2019).
Metabolic Pathway Investigation
Studies have investigated the metabolic pathways of tadalafil and its analogues. One study characterized the kinetics of metabolite formation of phosphodiesterase type-5 (PDE5) inhibitors by CYP3A4, CYP3A5, and CYP3A7 isoforms, providing insights into the metabolic properties of these drugs (Takahiro et al., 2015).
Electrochemical Recognition Studies
Research has explored the use of macrocyclic hosts functionalized reduced graphene oxide for the electrochemical recognition of tadalafil. Such studies contribute to the development of sensitive electrochemical sensing platforms for the trace level determination of tadalafil and its analogues in pharmaceutical and biological samples (Zhao et al., 2017).
Mechanism of Action
- PDE5 is a key enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP) in vascular smooth muscle .
- By inhibiting PDE5, they prevent cGMP degradation, allowing the corpus cavernosum to fill with blood, leading to sustained erections in erectile dysfunction (ED) treatment .
- ADME Properties :
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
properties
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-cyclopentyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c30-23-13-28(16-5-1-2-6-16)26(31)20-12-18-17-7-3-4-8-19(17)27-24(18)25(29(20)23)15-9-10-21-22(11-15)33-14-32-21/h3-4,7-11,16,20,25,27H,1-2,5-6,12-14H2/t20-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUCUSITNKSTMS-CJFMBICVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2CC(=O)N3[C@@H](C2=O)CC4=C([C@H]3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104840 | |
Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-cyclopentyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301104840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
171596-32-0 | |
Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-cyclopentyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171596-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Desmethyl-N-cyclopentyl tadalafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-cyclopentyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301104840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYL-N-CYCLOPENTYL TADALAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M74424KVN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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